2-(4-Bromophenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide
Description
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Properties
CAS No. |
767334-08-7 |
|---|---|
Molecular Formula |
C22H18BrClN2O3 |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrClN2O3/c23-18-5-11-21(12-6-18)29-15-22(27)26-25-13-16-3-9-20(10-4-16)28-14-17-1-7-19(24)8-2-17/h1-13H,14-15H2,(H,26,27)/b25-13+ |
InChI Key |
OZHIRGWGECZRRK-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobenzyl alcohol.
Formation of Intermediate: 4-bromophenol is reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The hydrazide is then condensed with 4-((4-chlorobenzyl)oxy)benzaldehyde under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Scientific Research Applications
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of new materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can be compared with similar compounds such as:
2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide: This compound has a methoxy group instead of a chlorobenzyl group, which may affect its reactivity and biological activity.
2-(4-Chlorophenoxy)-N’-(4-((4-bromobenzyl)oxy)benzylidene)acetohydrazide: This compound has the positions of bromine and chlorine swapped, which can lead to different chemical and biological properties.
The uniqueness of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
